Product packaging for p-Toluenesulfonyl chloride(Cat. No.:CAS No. 98-59-9)

p-Toluenesulfonyl chloride

Cat. No.: B042831
CAS No.: 98-59-9
M. Wt: 190.65 g/mol
InChI Key: YYROPELSRYBVMQ-UHFFFAOYSA-N
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Description

p-Toluenesulfonyl chloride (TsCl), a fundamental sulfonyl chloride reagent, is extensively employed in organic synthesis for the introduction of the tosyl (Ts) group. Its primary research value lies in its high reactivity as an electrophile, enabling the sulfonylation of hydroxyl and amine functionalities to generate robust sulfonate esters and sulfonamides, respectively. This transformation is critical for protecting alcohols during multi-step syntheses, as the resulting tosylates are stable to a wide range of reaction conditions but can be cleaved under specific methods. Furthermore, TsCl serves as a pivotal precursor for the synthesis of sulfonamide-based pharmaceuticals, agrochemicals, and functional materials. Its mechanism of action involves nucleophilic attack on the sulfur atom by an alcohol or amine, followed by the elimination of a chloride ion to form the corresponding tosylate or sulfonamide derivative. This reagent is indispensable in methodologies such as the preparation of leaving groups for nucleophilic substitution reactions and the activation of alcohols for further functionalization, making it a cornerstone in the toolkit of synthetic and medicinal chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO2S B042831 p-Toluenesulfonyl chloride CAS No. 98-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenesulfonyl chloride
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InChI

InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
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InChI Key

YYROPELSRYBVMQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)Cl
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Molecular Formula

H3C(C6H4)SO2Cl, C7H7ClO2S
Record name P-TOLUENE SULFONYLCHLORIDE
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DSSTOX Substance ID

DTXSID1052660
Record name p-Toluenesulfonyl chloride
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Molecular Weight

190.65 g/mol
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Physical Description

P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., A white to gray solid; [CAMEO] Hygroscopic; [eChemPortal: SIDSUNEP] White or light yellow crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

146 °C @ 15 MM HG
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Flash Point

128 °C c.c.
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Solubility

INSOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, ETHER, Solubility in water: reaction
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Density

1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.16
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Color/Form

CRYSTALS, TRICLINIC CRYSTALS FROM ETHER OR PETROLEUM ETHER

CAS No.

98-59-9
Record name P-TOLUENE SULFONYLCHLORIDE
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Record name Benzenesulfonyl chloride, 4-methyl-
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Melting Point

69-71 °C
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Synthetic Methodologies for P Toluenesulfonyl Chloride

Conventional Synthesis Routes

The most prevalent and economically viable method for synthesizing p-toluenesulfonyl chloride is the direct chlorosulfonation of toluene (B28343). wikipedia.orggeorganics.sk This reaction typically involves treating toluene with an excess of chlorosulfonic acid. google.com The process yields a mixture of ortho- and para-isomers, with this compound often being a significant byproduct of o-toluenesulfonyl chloride production, a precursor to saccharin. wikipedia.orggeorganics.sk

The reaction can be represented by the following equation: CH₃C₆H₅ + SO₂Cl₂ → CH₃C₆H₄SO₂Cl + HCl wikipedia.orgsciencemadness.org

Key parameters influencing the reaction include the molar ratio of reactants and the reaction temperature. For instance, a process using toluene and chlorosulfonic acid in the presence of certain salts specifies a molar ratio of approximately 1:2 to 1:4 for toluene to chlorosulfonic acid. google.com The reaction temperature is carefully controlled, often involving cooling steps to manage the exothermic nature of the reaction and to promote the crystallization of the desired p-isomer. google.com One patented method describes a crystallization temperature of -10 to 30°C to achieve sufficient crystallization for direct filtration. google.com

Parameter Value/Condition Source
Reactants Toluene, Chlorosulfonic Acid google.com
Molar Ratio (Toluene:Chlorosulfonic Acid) 1:2 - 1:4 google.com
Crystallization Temperature -10 to 30 °C google.com
Key Outcome Direct filtration and water washing google.com

An alternative conventional route involves the oxidative chlorination of thiophenol derivatives. georganics.sk This method utilizes oxidizing agents in the presence of a chlorine source to convert the thiol group into a sulfonyl chloride. Reagents such as N-chlorosuccinimide (NCS) in combination with hydrochloric acid or tetrabutylammonium (B224687) chloride have been effectively used for this transformation. georganics.skorganic-chemistry.org The reaction proceeds through the in-situ generation of sulfonyl chloride from the corresponding thiol. nih.gov

A study details the use of NCS and tetrabutylammonium chloride in water and acetonitrile (B52724) to generate the sulfonyl chloride, which is then reacted with sodium azide (B81097) to form sulfonyl azides. nih.gov Another approach employs a combination of hydrogen peroxide and thionyl chloride, which acts as a highly reactive reagent for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org These methods offer an alternative to chlorosulfonation, particularly when specific starting materials are more readily available or when milder reaction conditions are desired. organic-chemistry.org

Oxidizing System Substrate Key Features Source
N-Chlorosuccinimide (NCS) / Tetrabutylammonium chloride / WaterThiophenolsIn-situ generation of sulfonyl chloride nih.gov
Hydrogen Peroxide / Thionyl ChlorideThiol derivativesHighly reactive, short reaction times organic-chemistry.org
N-Chlorosuccinimide (NCS) / Hydrochloric AcidThiol derivativesSmooth oxidation organic-chemistry.org

Advanced and Green Chemistry Approaches

In response to growing environmental concerns, research has focused on developing more sustainable and eco-friendly methods for synthesizing this compound. globalgrowthinsights.com These advanced approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. globalgrowthinsights.comacs.org

Ionic liquids have emerged as promising co-solvents in the synthesis of this compound to enhance reaction efficiency and product yield. google.com In a method involving the reaction of p-toluenesulfonic acid with chlorosulfonic acid in chloroform, the addition of an ionic liquid as a co-solvent has been shown to significantly improve the yield. google.compatsnap.com The ionic liquid alters the distribution coefficient of p-toluenesulfonic acid, favoring its presence in the organic layer where the reaction occurs. google.com

For example, the use of an ionic liquid like [BuPy]EtOSO₃ increased the distribution coefficient of p-toluenesulfonic acid from 0.0178 to 0.0494, leading to a yield increase from 78.82% to 88.19%. google.com Imidazolium-based ionic liquids such as [Bmim]BF₄ have also been successfully employed. patsnap.com This approach not only boosts the product yield but also facilitates the separation of the product from the reaction mixture. google.com

Ionic Liquid Solvent Effect on Distribution Coefficient Yield Improvement Source
[BuPy]EtOSO₃ChloroformIncreased from 0.0178 to 0.0494From 78.82% to 88.19% google.com
[Bmim]BF₄ChloroformN/AHigh yield achieved patsnap.com
[Bmim]EtOSO₃ChloroformN/AHigh yield achieved patsnap.com

The development of synthesis routes in environmentally benign solvent systems is a cornerstone of green chemistry. rsc.org Research has demonstrated the successful tosylation of starch, a renewable biopolymer, in an eco-friendly solvent system of NaOH-urea with the aid of surfactants. rsc.org While this specific example does not produce this compound itself, it showcases the potential of using such green solvent systems for reactions involving tosyl groups, which could be adapted for the synthesis of the reagent itself. The use of water as a solvent for the monosulfonylation of amines using tosyl chloride has also been reported as a mild and efficient procedure. researchgate.net

Sustainable production of this compound extends beyond the reaction itself to encompass the entire process, including waste management and resource efficiency. globalgrowthinsights.comverifiedmarketresearch.com The chemical industry is increasingly adopting greener technologies, such as energy-efficient processes and waste reduction techniques. globalgrowthinsights.com In the context of this compound synthesis, this includes improving the recovery and reuse of solvents like chloroform, with recovery efficiencies of 90-95% being reported.

Furthermore, there is a focus on reducing the environmental impact associated with waste streams. verifiedmarketresearch.com For instance, processes that generate highly concentrated waste sulfuric acid (over 90%) are advantageous as this byproduct is more convenient to use and process. google.com The adoption of such practices is driven by stringent environmental regulations and a growing demand for sustainable chemical manufacturing. globalgrowthinsights.comverifiedmarketresearch.com

Reaction Mechanisms Involving P Toluenesulfonyl Chloride

Tosyl Group Transfer Mechanisms

The transfer of the tosyl (Ts) group from p-toluenesulfonyl chloride (TsCl) to a nucleophile is a cornerstone of its reactivity. This process primarily involves the nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the displacement of the chloride ion.

Nucleophilic Attack on the Sulfonyl Sulfur Atom

The central mechanism for the transfer of a tosyl group involves the direct attack of a nucleophile on the electron-deficient sulfur atom of the this compound molecule. allresearchjournal.compearson.com The sulfur atom in TsCl is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. pearson.com This polarization makes the sulfur atom susceptible to attack by nucleophiles, such as alcohols, amines, and thiols. fiveable.me

In the case of an alcohol reacting with TsCl, the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. orgosolver.comvaia.com Its lone pair of electrons attacks the sulfur atom of TsCl. orgosolver.com This initial attack can proceed through a concerted SN2-like mechanism or a stepwise mechanism involving a pentacoordinate intermediate. The generally accepted mechanism for the tosylation of alcohols involves a nucleophilic substitution on the sulfur atom. masterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) by-product. vaia.comucalgary.ca The mechanism can be depicted in the following steps:

The nucleophilic oxygen of the alcohol attacks the electrophilic sulfur atom of TsCl. orgosolver.com

This leads to the formation of an intermediate and the subsequent departure of the chloride ion. orgosolver.comchemistrysteps.com

The base (e.g., pyridine) then deprotonates the positively charged oxygen, yielding the neutral tosylate ester and the pyridinium (B92312) hydrochloride salt. chemistrysteps.com

This transformation is crucial because it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the tosylate group). svkm-iop.ac.inwikipedia.orgmasterorganicchemistry.com The resulting tosylate (OTs) is a stable species because the negative charge is delocalized through resonance across the sulfonyl group's oxygen atoms, making it a weak base. pressbooks.pubvaia.commasterorganicchemistry.com

Role of Leaving Group (Chloride Ion) in Reaction Kinetics

The chloride ion (Cl⁻) plays a significant role as the leaving group in the kinetics of tosylation reactions. The S-Cl bond is broken during the nucleophilic attack on the sulfur atom. masterorganicchemistry.com The facility with which the chloride ion departs is a key factor influencing the reaction rate.

Chloride is considered a good leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). fiveable.me Its ability to stabilize the negative charge that develops as the S-Cl bond breaks contributes to the relatively low activation energy of the reaction. The electron-withdrawing nature of the sulfonyl group further facilitates the departure of the chloride ion. fiveable.me

Kinetic studies have shown that the tosylation of nucleophiles, such as α-hydroxy acids, follows second-order kinetics, being first order with respect to both this compound and the nucleophile. allresearchjournal.com This is consistent with a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center. allresearchjournal.com The rate of the reaction is dependent on the concentration of both the nucleophile and TsCl.

In some instances, the chloride ion, once displaced, can act as a nucleophile itself. For example, in the reaction of certain benzyl (B1604629) alcohols with TsCl, the initially formed benzyl tosylate can undergo a subsequent nucleophilic substitution by the chloride ion to yield a benzyl chloride. nih.gov This subsequent reaction is influenced by the stability of the potential carbocation and the nucleophilicity of the chloride ion in the reaction medium. nih.gov However, in the primary tosylation reaction, the main role of the chloride is to act as an effective leaving group, enabling the efficient transfer of the tosyl group. ucalgary.ca

Catalytic Activation Mechanisms

Beyond its role as a reagent for tosylation, this compound can also function as a catalyst, activating other molecules for subsequent reactions. This catalytic activity stems from its ability to act as a source of electrophilic species or to exhibit Lewis acidic behavior.

p-TsCl as a Source of Electrophilic Cl+

This compound can serve as a source of an electrophilic chlorine cation (Cl⁺), which can then participate in various reactions, notably the α-chlorination of ketones. pitt.edu In this process, a strong base, such as lithium diisopropylamide (LDA), is used to generate a kinetic enolate from the ketone. pitt.edu This enolate then reacts with TsCl, where the tosyl chloride acts as the chlorine source, leading to the formation of an α-chloroketone. pitt.edu This method provides a mild and inexpensive route for α-chlorination. pitt.edu

Mechanistic studies on copper-catalyzed C-H chlorination of indoles using TsCl as the chlorine source suggest the involvement of a single electron transfer (SET) process. rsc.orgresearchgate.net In this proposed mechanism, a Cu(II) catalyst facilitates the transfer of an electron to TsCl. This results in the release of a p-toluenesulfonyl radical and the formation of a Cu(III)Cl species, which is the active chlorinating agent. rsc.org

Furthermore, TsCl has been employed in the electrophilic chlorination of other aromatic and heteroaromatic compounds. acs.orgresearchgate.net In some instances, its role is to activate another reagent. For example, it has been proposed that TsCl can act as a catalyst in the acetylation and formylation of hydroxyl compounds by activating acetic anhydride (B1165640). semnan.ac.ir One possible explanation is that TsCl generates Cl⁺, which in turn activates the carbonyl group of the anhydride, behaving as a Lewis acid. semnan.ac.ir However, the precise mechanism in these catalytic applications is not always fully elucidated and may be substrate-dependent. semnan.ac.ir

Lewis Acidic Behavior in Activating Carbonyl Groups

This compound can exhibit Lewis acidic behavior, particularly in the activation of carbonyl groups. semnan.ac.ir The electron-deficient sulfur atom can interact with the lone pair of electrons on the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. pearson.com This activation makes the carbonyl group more susceptible to nucleophilic attack.

This catalytic role has been observed in reactions such as the acetylation and formylation of alcohols and phenols. researchgate.netsemnan.ac.ir In these transformations, a catalytic amount of TsCl is used in conjunction with a reagent like acetic anhydride or formic acid. semnan.ac.ir It is suggested that TsCl activates the carbonyl group of the anhydride or acid, facilitating the acylation of the hydroxyl compound. semnan.ac.ir

While the direct coordination of the sulfonyl sulfur to the carbonyl oxygen is a plausible mechanism, it has also been proposed that TsCl may react with a solvent like dimethylformamide (DMF) to form a Vilsmeier-type reagent, which is a more potent activating agent. researchgate.net The interaction of TsCl with Lewis acids can also enhance its own electrophilicity, making it a more effective activator. bath.ac.uk The ability of sulfonyl chlorides to act as Lewis acids has also been explored in other contexts, such as activating sulfonyl fluorides for nucleophilic addition with amines using a Lewis acid catalyst like calcium triflimide. nih.gov

Applications of P Toluenesulfonyl Chloride in Organic Synthesis

Activation of Hydroxyl Groups

Formation of Tosylates from Alcohols and Phenols

The reaction of an alcohol or phenol with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270), yields the corresponding tosylate ester. masterorganicchemistry.comlibretexts.org The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. masterorganicchemistry.com This conversion is a crucial step that renders the oxygen of the original hydroxyl group susceptible to displacement by a nucleophile.

The general procedure for the tosylation of alcohols involves treating the alcohol with one and a half equivalents of tosyl chloride and two equivalents of pyridine in a solvent such as chloroform. svkm-iop.ac.in

Table 1: General Reaction for the Formation of Tosylates

ReactantsReagentsProductByproduct
Alcohol (R-OH)This compound (TsCl), PyridineAlkyl Tosylate (R-OTs)Pyridinium (B92312) hydrochloride
Phenol (Ar-OH)This compound (TsCl), PyridineAryl Tosylate (Ar-OTs)Pyridinium hydrochloride
Stereochemical Implications of Tosylation

A significant aspect of the tosylation reaction is its stereochemical outcome. When an alcohol containing a chiral center at the carbon bearing the hydroxyl group is converted to a tosylate, the reaction proceeds with retention of configuration. libretexts.orglibretexts.org This is because the C-O bond of the alcohol is not broken during the reaction; only the O-H bond is cleaved. libretexts.orglibretexts.org The tosyl group simply replaces the hydrogen atom of the hydroxyl group. youtube.com

However, the subsequent reaction of the tosylate with a nucleophile typically proceeds with an inversion of stereochemistry if it follows an S\N2 mechanism. libretexts.orgsciencemadness.org This is a key strategic consideration in multistep organic syntheses where control of stereochemistry is critical. libretexts.org For instance, the S\N2 reaction of an alcohol that is first converted to an alkyl halide and then undergoes substitution results in a product with the same stereochemistry as the starting alcohol (due to two inversions), whereas the reaction of an alcohol via its tosylate results in a product with the opposite stereochemistry (due to one inversion). libretexts.orglibretexts.org

Table 2: Stereochemical Pathway of Tosylation and Subsequent S\N2 Reaction

Starting MaterialReactionIntermediate/ProductStereochemistry
Chiral Alcohol (e.g., (R)-2-octanol)Tosylation with TsCl, pyridine(R)-2-octyl tosylateRetention of configuration
(R)-2-octyl tosylateS\N2 reaction with a nucleophile (e.g., I⁻)(S)-2-iodooctaneInversion of configuration
Regioselective Tosylation in Polyfunctional Molecules

In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates, regioselective tosylation of one hydroxyl group over others is often a synthetic challenge and a necessity. The different reactivities of primary, secondary, and tertiary alcohols, as well as steric and electronic effects within the molecule, can be exploited to achieve regioselectivity. svkm-iop.ac.in

For example, in the case of sucrose, direct tosylation with this compound in pyridine shows a preference for the primary hydroxyl groups at the 6 and 6' positions, followed by the 1' position. nih.gov However, by using a different reagent system, such as N-(p-toluenesulfonyl)imidazole, the regioselectivity can be dramatically altered to favor the 2-O-tosylation of sucrose. nih.gov This highlights how the choice of reagents and reaction conditions can influence which hydroxyl group in a polyfunctional molecule is selectively tosylated.

It is well-established that primary alcohols are generally more reactive towards this compound than secondary alcohols, primarily due to reduced steric hindrance. georganics.sksvkm-iop.ac.in This difference in reactivity allows for the selective tosylation of a primary hydroxyl group in the presence of a secondary one. georganics.sk This selectivity is a valuable tool in the synthesis of complex molecules where differentiation between different types of hydroxyl groups is required. google.com

For instance, reacting a diol containing both a primary and a secondary alcohol with tosyl chloride can lead to a mixture of products, including the desired primary tosylate, the secondary tosylate, and the di-tosylated product. google.com However, by using specific catalysts, such as tin(IV) compounds, the selectivity for the primary alcohol can be significantly enhanced. google.com Zirconium(IV) chloride has also been shown to be an efficient catalyst for the selective tosylation of primary alcohols over secondary alcohols using p-toluenesulfonic acid. mdma.choup.com

Table 3: Reactivity of Alcohols towards Tosylation

Alcohol TypeRelative ReactivityReason
Primary (1°)HighLess steric hindrance
Secondary (2°)ModerateIncreased steric hindrance
Tertiary (3°)LowSignificant steric hindrance

Subsequent Reactions of Tosylates

Once formed, alkyl and aryl tosylates are versatile intermediates that can undergo a variety of subsequent reactions. Their utility stems from the fact that the tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. masterorganicchemistry.com

Tosylates are excellent substrates for both S\N1 and S\N2 reactions. libretexts.orglibretexts.org The pathway followed (S\N1 or S\N2) depends on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

S\N2 Reactions : Primary and secondary tosylates are particularly well-suited for S\N2 reactions. ulethbridge.ca The reaction involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry at that center. organic-chemistry.org This predictable stereochemical outcome is a major advantage in asymmetric synthesis. libretexts.org

S\N1 Reactions : Tertiary tosylates, and secondary tosylates under certain conditions (e.g., in a polar, protic solvent with a weak nucleophile), can undergo S\N1 reactions. organic-chemistry.orgpressbooks.pub This pathway involves the formation of a planar carbocation intermediate. organic-chemistry.org As a result, if the carbon bearing the tosylate group is a stereocenter, the S\N1 reaction will lead to a racemic mixture of products, as the nucleophile can attack the carbocation from either face with equal probability. organic-chemistry.orgpressbooks.pub

The high reactivity of tosylates in nucleophilic substitution reactions makes them valuable precursors for the synthesis of a wide array of functional groups, including halides, azides, nitriles, ethers, and amines.

Elimination Reactions (E1 and E2)

Activation of Carboxyl Groups

This compound serves as an effective activating agent for carboxylic acids, facilitating the synthesis of various carboxylic acid derivatives such as esters, thioesters, and amides. svkm-iop.ac.in This activation typically proceeds through the formation of a mixed anhydride (B1165640) with p-toluenesulfonic acid. This mixed anhydride is highly reactive towards nucleophiles. For instance, in the presence of an alcohol or thiol and a suitable base like N-methylimidazole, the carboxylic acid is converted to the corresponding ester or thioester. researchgate.netscientificlabs.co.uk This method is advantageous due to its mild reaction conditions and the use of readily available reagents. researchgate.net

Formation of Mixed p-Toluenesulfonic-Carboxylic Anhydrides

A primary application of this compound is the activation of carboxylic acids, including simple carboxylic acids, amino acids, and protected amino acids. svkm-iop.ac.insvkm-iop.ac.in This activation occurs via the formation of a mixed p-toluenesulfonic-carboxylic anhydride. georganics.skresearchgate.net This process is crucial for subsequent reactions, as it converts the poor leaving group of the carboxylic acid (hydroxyl group) into a much better one. svkm-iop.ac.in

The reaction involves treating a carboxylic acid with this compound in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like acetonitrile (B52724). eurekaselect.com The mixed anhydride intermediate is then susceptible to nucleophilic attack, facilitating the synthesis of other functional groups. researchgate.net This method has been successfully used for the carboxyl activation of carbobenzoxy amino acids and peptides. researchgate.net

ReactantsReagents/ConditionsProductReference
Carboxylic AcidThis compound, K2CO3, AcetonitrileMixed p-Toluenesulfonic-Carboxylic Anhydride eurekaselect.com
Carbobenzoxy amino acidsThis compoundActivated mixed anhydride researchgate.net

Synthesis of Esters

This compound is widely employed in the synthesis of two main types of esters: p-toluenesulfonate esters (tosylates) from alcohols and carboxylic acid esters from carboxylic acids.

The conversion of alcohols into tosylates is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate). svkm-iop.ac.inmasterorganicchemistry.com This reaction is typically performed by treating an alcohol with TsCl in the presence of a weak base like pyridine, which serves to neutralize the hydrochloric acid byproduct. masterorganicchemistry.comwikipedia.org The resulting tosylates are valuable intermediates for nucleophilic substitution and elimination reactions. masterorganicchemistry.comfiveable.me High yields can be achieved, for instance, in the preparation of methyl tosylate from methanol (B129727) and TsCl at low temperatures, which gives a 96.8% yield. acs.org Similarly, n-dodecyl p-toluenesulfonate can be synthesized from dodecanol and TsCl in pyridine with yields of 88-90%. orgsyn.org

Furthermore, TsCl facilitates the esterification of carboxylic acids. svkm-iop.ac.in By first forming the mixed p-toluenesulfonic-carboxylic anhydride, the carboxylic acid is activated for reaction with an alcohol. svkm-iop.ac.in This method can be performed using TsCl in combination with reagents like N-methylimidazole to promote the esterification. sigmaaldrich.comsigmaaldrich.com

SubstrateReagentsProductYieldReference
Alcohol (ROH)This compound, Pyridinep-Toluenesulfonate ester (ROT)Varies masterorganicchemistry.comwikipedia.org
MethanolThis compound, Pyridine (-40°C)Methyl tosylate96.8% acs.org
DodecanolThis compound, Pyridine (<20°C)n-Dodecyl p-toluenesulfonate88-90% orgsyn.org
Carboxylic Acid + AlcoholThis compound, N-methylimidazoleCarboxylic esterVaries sigmaaldrich.comsigmaaldrich.com

Synthesis of Amides and Thioesters

The activation of carboxylic acids with this compound is also a key step in the synthesis of amides and thioesters. svkm-iop.ac.insvkm-iop.ac.in The mixed anhydride intermediate readily reacts with amines or thiols to yield the corresponding products.

For amide synthesis, the mixed carboxylic-sulfonic anhydride intermediate can be treated in situ with an amine or ammonia (B1221849). researchgate.net This method has been used to prepare amides of Z- and Boc-protected amino acids in good yield and purity by reacting the activated amino acid with a 25% ammonia solution. researchgate.net A simple and efficient solvent-free procedure involves the direct reaction of carboxylic acids with silica-supported ammonium (B1175870) salts and triethylamine (TEA), using TsCl as the condensing agent. researchgate.net

Similarly, thioesters can be prepared by reacting the activated carboxylic acid with a thiol. svkm-iop.ac.insvkm-iop.ac.in This transformation can be effectively carried out using a combination of this compound and N-methylimidazole. sigmaaldrich.comsigmaaldrich.com

SubstrateReagentsProductReference
Carboxylic Acid + Amine/AmmoniaThis compound, Base (e.g., TEA)Amide svkm-iop.ac.inresearchgate.net
Z- or Boc-protected amino acid1. This compound 2. 25% Ammonia solutionAmino acid amide researchgate.net
Carboxylic Acid + ThiolThis compound, N-methylimidazoleThioester sigmaaldrich.comsigmaaldrich.com

Synthesis of Ketones

This compound serves as a carboxyl group activator that enables the preparation of ketones from carboxylic acids. svkm-iop.ac.insvkm-iop.ac.in This synthetic route involves the activation of the carboxylic acid, likely through the formation of the mixed p-toluenesulfonic-carboxylic anhydride, followed by reaction with an appropriate organometallic reagent. While the general application is noted, specific mechanistic details and examples of this direct conversion are less commonly elaborated upon in introductory contexts compared to ester and amide synthesis. svkm-iop.ac.insvkm-iop.ac.in

Functional Group Interconversions and Derivatizations

Dehydration Reactions

This compound is a recognized dehydrating agent in various organic transformations. svkm-iop.ac.in It is particularly effective in converting formamides into isocyanides. svkm-iop.ac.inwikipedia.org

The dehydration of N-substituted formamides to produce isocyanides is a significant application of this compound. svkm-iop.ac.insvkm-iop.ac.in This reaction is typically conducted under basic conditions. rsc.org Compared to other dehydrating agents like phosphoryl trichloride (B1173362) (POCl3) or phosgene derivatives, TsCl is often the reagent of choice for non-sterically demanding aliphatic mono- or di-N-formamides, offering high yields, a simplified reaction protocol, and a better safety profile. rsc.org It is less toxic and the reaction is less exothermic, allowing for safer handling. rsc.org This method has been shown to produce isocyanides in yields of up to 98%. rsc.org The reaction proceeds by converting the formamide into an intermediate that readily eliminates water to form the isocyanide functional group. researchgate.net

Dehydration ReagentSubstrate ScopeYieldAdvantagesReference
This compound (TsCl)Non-sterically demanding aliphatic N-formamidesUp to 98%Less toxic, less exothermic, simplified work-up, low E-factor (6.45) rsc.org
Phosphoryl trichloride (POCl3)GeneralVariesCommonly used rsc.orgnih.gov
Triphenylphosphine/IodineGeneralVariesAlternative reagent rsc.org
Dehydration of Urea Derivatives to Carbodiimides

The dehydration of N,N'-disubstituted ureas is a notable method for the synthesis of carbodiimides, and this compound (TsCl) serves as an effective dehydrating agent in this transformation. svkm-iop.ac.in This reaction is typically conducted in the presence of an amine base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. The choice of base can be crucial; for instance, pyridine is often preferred as triethylamine can be more susceptible to impurities that may hinder the reaction or promote the hydrolysis of the carbodiimide product back to the urea.

A common procedure involves treating the urea derivative with this compound in a suitable organic solvent like dichloromethane (B109758), often under reflux conditions. orgsyn.org For example, a polymeric urea has been successfully converted to the corresponding polymeric carbodiimide by refluxing it in dichloromethane with triethylamine and this compound for an extended period. orgsyn.org The workup for such reactions typically involves washing the reaction mixture to remove byproducts like pyridinium tosylate and any remaining acids. google.com

The general reaction is as follows: (R(H)N)₂CO + TsCl + 2 Base → (RN)₂C + Base·HCl + Base·TsOH

Table 1: Dehydration of Urea Derivatives to Carbodiimides using this compound
Urea SubstrateBaseSolventConditionsYieldReference
Polymeric ureaTriethylamineDichloromethaneReflux, 50 hoursNot specified orgsyn.org
Substituted ureaPyridineMethylene chlorideRefluxHigh google.com
Conversion of Primary Amides to Nitriles

This compound is a recognized reagent for the dehydration of primary amides to their corresponding nitriles. svkm-iop.ac.in This transformation is a fundamental route in organic synthesis for the preparation of nitriles, which are valuable intermediates. nih.govrsc.org The reaction involves the removal of a molecule of water from the primary amide functional group. While various dehydrating agents are known for this conversion, this compound offers a useful option. svkm-iop.ac.inrsc.org The process is also applicable to the conversion of aldoximes to nitriles, a closely related transformation, which can be efficiently achieved using this compound under microwave irradiation. researchgate.net

The general reaction is: R-CONH₂ + TsCl → R-CN + TsOH + HCl

Detailed studies on the substrate scope and optimization of reaction conditions for the dehydration of a wide range of primary amides specifically using this compound are part of the broader landscape of nitrile synthesis. rsc.orgresearchgate.net The selection of a suitable base and solvent system is critical to ensure high yields and minimize side reactions.

Table 2: Conversion of Primary Amides and Related Compounds to Nitriles
SubstrateReagentConditionsProductYieldReference
Primary AmidesThis compoundGeneral dehydrationNitrilesNot specified svkm-iop.ac.in
AldoximesThis compoundMicrowave irradiationNitrilesGood to excellent researchgate.net

Chlorination Reactions

α-Chlorination of Ketones

This compound can function as a source of chlorine for the α-chlorination of ketones. sigmaaldrich.com This reaction provides a method for the synthesis of α-chloroketones, which are important synthetic intermediates. The process typically involves the generation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic chlorine atom of this compound.

To achieve this, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is commonly used to deprotonate the ketone at the α-position, forming a kinetic enolate. This enolate then reacts with this compound, where the tosyl chloride serves as the chlorine source, to yield the corresponding α-chloroketone. The tosyl group is displaced, and the chlorine atom is transferred to the α-carbon of the ketone.

The reaction sequence is as follows:

Ketone + LDA → Lithium enolate

Lithium enolate + CH₃C₆H₄SO₂Cl → α-chloroketone + Lithium p-toluenesulfinate

Table 3: α-Chlorination of Ketones
SubstrateReagent SystemKey IntermediateProductReference
Ketone1. Lithium diisopropylamide (LDA) 2. This compound (TsCl)Kinetic enolateα-chloroketone
Site-Selective C-H Chlorination of (Hetero)arenes

Current research on site-selective C-H chlorination of (hetero)arenes primarily focuses on other chlorinating systems. For instance, methods utilizing N-chlorosuccinimide (NCS) in the presence of a dimethyl sulfoxide (DMSO) catalyst have been reported for the chlorination of a variety of (hetero)arenes with high yields and regioselectivity. There is no substantial evidence in the provided search results to indicate that this compound is a commonly used reagent for this specific transformation. Therefore, this application falls outside the currently documented utilities of this compound in the context of direct C-H functionalization for chlorination.

Formation of Sulfonamides

Selective N-tosylation of Amines in the Presence of Hydroxyl Groups

The selective tosylation of an amino group in the presence of a hydroxyl group within the same molecule is a crucial transformation in organic synthesis, often used for the protection of amines or for the synthesis of biologically active sulfonamides. The chemoselectivity of the reaction with this compound can be controlled by the choice of the base. svkm-iop.ac.in

It has been observed that weak bases tend to favor the N-tosylation of amines over the O-tosylation of alcohols. svkm-iop.ac.in In contrast, stronger bases promote the O-tosylation. svkm-iop.ac.in This selectivity arises from the difference in acidity between the N-H proton of the amine and the O-H proton of the alcohol, as well as the nucleophilicity of the resulting species. Aromatic amines have been shown to react faster than alcohols with this compound, leading to higher yields of the corresponding sulfonamides. semanticscholar.org

In a molecule containing both an amino and a hydroxyl group, it is possible to achieve selective sulfonylation of the amino group, leaving the hydroxyl group intact. semanticscholar.org This chemoselectivity is valuable for the synthesis of complex molecules where differential protection of functional groups is required. The reaction is typically carried out by treating the amino alcohol with this compound in the presence of a suitable base.

Table 4: Selective N-Tosylation of Amines in the Presence of Hydroxyl Groups
Substrate TypeReagentBase Condition for N-TosylationOutcomeReference
Amino alcoholThis compoundWeak baseSelective formation of N-sulfonamide svkm-iop.ac.in
Molecule with both NH₂ and OH groupsThis compoundNot specifiedSulfonamide formed in high yield with OH group intact semanticscholar.org

Arylating Agent

While primarily known for its role in converting alcohols to good leaving groups, this compound can also serve as an arylating agent in certain organic transformations. svkm-iop.ac.in In this capacity, the tosyl group is incorporated into a target molecule as an aryl substituent.

One notable application is the palladium-catalyzed regioselective arylation of anilides. researchgate.net This method provides a pathway to synthesize 2-aminobiaryls, which are valuable precursors for various nitrogen-containing heterocyclic compounds. researchgate.net In these reactions, arylsulfonyl chlorides, including this compound, function as the source of the aryl group. researchgate.net

Other Derivatization Strategies for Analytical Purposes

This compound is a versatile derivatizing agent employed to enhance the detectability and separation of various analytes in chromatographic methods.

Derivatization for HPLC-UV and HPLC-FLD Detection

Derivatization with this compound can improve the analytical performance of high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD). This is particularly useful for compounds that lack a strong chromophore or fluorophore, thus exhibiting poor sensitivity with these detection methods. The introduction of the tosyl group, which contains an aromatic ring, enhances UV absorbance.

For instance, derivatization with this compound has been utilized for the analysis of nitrogenous compounds by liquid chromatography-mass spectrometry (LC-MS), a technique closely related to HPLC. csass.org This approach demonstrates excellent selectivity and sensitivity for amines and amides of environmental significance. csass.org The derivatization makes these small, polar compounds more amenable to chromatographic separation and detection. csass.org While this example uses MS detection, the principle of enhanced chromatographic performance and the introduction of a UV-active group are directly applicable to HPLC-UV.

Chiral Derivatization for Enantiomeric Analysis

This compound and its derivatives are utilized in the chiral derivatization of enantiomers, facilitating their separation and analysis by chromatography. This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric products have different physicochemical properties and can be separated on a non-chiral stationary phase.

A relevant example is the use of N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC), a derivative of this compound, for the analysis of D- and L-2-hydroxyglutarate (2HG). nih.gov The acyl group in TSPC reacts with the hydroxyl moieties of the 2HG enantiomers. nih.gov For the selective derivatization of the alcohol groups in α-hydroxy acids like 2HG, the reaction can be carried out in anhydrous acetonitrile with pyridine to neutralize the hydrochloric acid byproduct. nih.gov This derivatization was found to be complete within 5 minutes at 25°C. nih.gov

Catalytic Applications of this compound

Beyond its stoichiometric uses, this compound has been identified as an effective catalyst for certain organic reactions, notably the acetylation and formylation of hydroxyl compounds. semnan.ac.irsemnan.ac.ir

Acetylation of Hydroxyl Compounds

This compound catalyzes the efficient acetylation of a wide range of hydroxyl compounds, including primary, secondary, and tertiary alcohols, as well as phenols, using acetic anhydride. semnan.ac.iruok.ac.ir This method is effective under both solution and solvent-free conditions at room temperature, offering good to excellent yields in short reaction times. semnan.ac.irsemnan.ac.ir

The catalytic role of this compound is not fully elucidated, but it is proposed that it may act as a source of "Cl+", which in turn activates the carbonyl group of acetic anhydride, functioning as a Lewis acid. semnan.ac.ir The optimal conditions for this reaction have been found to be 0.1 mmol of this compound in 1.5 mL of acetic anhydride. semnan.ac.ir

The following table summarizes the results of the this compound-catalyzed acetylation of various hydroxyl compounds under solvent-free conditions.

EntrySubstrateTime (min)Yield (%)
1Benzyl (B1604629) alcohol298
24-Chlorobenzyl alcohol297
34-Methoxybenzyl alcohol298
42-Nitrobenzyl alcohol395
51-Phenylethanol1092
6Cyclohexanol596
7Menthol1595
81-Heptanol397
9t-Butanol3090
10Phenol298
114-Nitrophenol297
122-Naphthol298

Formylation of Hydroxyl Compounds

Similarly, this compound serves as an effective catalyst for the formylation of structurally diverse alcohols using formic acid under solvent-free conditions. semnan.ac.iruok.ac.ir This process also proceeds with good to excellent yields at room temperature within a short reaction time. semnan.ac.irsemnan.ac.ir Formate esters are valuable synthetic intermediates, and their formation under these mild conditions is a significant advantage. semnan.ac.ir

The table below presents the results for the this compound-catalyzed formylation of various alcohols.

EntrySubstrateTime (min)Yield (%)
1Benzyl alcohol1095
24-Chlorobenzyl alcohol1097
34-Methylbenzyl alcohol1095
44-Nitrobenzyl alcohol1593
51-Phenylethanol2590
6Cyclohexanol1594
71-Heptanol1592
81-Octanol1593

Trimethylsilylation of Hydroxyl Groups

This compound (p-TsCl) serves as an effective catalyst for the efficient and selective trimethylsilylation of a wide range of hydroxyl groups. tandfonline.comtandfonline.com This process utilizes hexamethyldisilazane (HMDS) as the silylating agent and is typically conducted in dichloromethane at room temperature. tandfonline.comtandfonline.com The method is notable for its mild reaction conditions and generally produces the desired trimethylsilyl ethers in good to excellent yields. tandfonline.comresearchgate.net

The catalytic role of p-TsCl is significant, as it provides a source of "Cl+" which facilitates the O-trimethylsilylation of various alcohols and phenols. tandfonline.com The reaction demonstrates broad applicability, successfully converting primary, secondary, and tertiary alcohols. tandfonline.com For instance, primary benzylic alcohols, including those with both electron-donating and electron-withdrawing substituents, undergo trimethylsilylation in the presence of 0.03–0.06 mmol of the catalyst, resulting in high yields. tandfonline.com The byproduct of this reaction using HMDS is ammonia, which can be easily removed from the reaction medium. tandfonline.com Following protection, the trimethylsilyl ethers can be readily deprotected back to the hydroxyl group using water. tandfonline.com

Trimethylsilylation of Alcohols and Phenols with HMDS Catalyzed by p-TsCl
Substrate (Alcohol/Phenol)Catalyst Amount (mmol)Time (min)Yield (%)
Benzyl alcohol0.051598
4-Methoxybenzyl alcohol0.031098
4-Chlorobenzyl alcohol0.062095
Cyclohexanol0.053092
2-Adamantanol0.0512090
Phenol0.05598
4-Methylphenol0.05598

Homo-coupling Reactions (e.g., Arylboronic Acids)

In the field of metal-catalyzed reactions, this compound has been identified as a useful additive. scientificlabs.co.uksigmaaldrich.com Specifically, it is employed to improve the yield of symmetrical biaryls produced through the palladium chloride-catalyzed homo-coupling of arylboronic acids. scientificlabs.co.uksigmaaldrich.com This type of reaction is significant for the synthesis of biphenyl structures, which are important scaffolds in various chemical contexts. researchgate.net The addition of p-TsCl enhances the efficiency of this transformation, which can be performed in aqueous media and notably, in the absence of ligands. scientificlabs.co.uksigmaaldrich.com

Synthesis of Bis(benzhydryl)ethers

This compound acts as an efficient catalyst for the synthesis of symmetrical bis(benzhydryl)ethers directly from their corresponding benzhydrols. scientificlabs.co.uknih.gov This method is characterized by its operational simplicity and environmentally benign, solvent-free conditions. nih.gov The reaction is typically carried out using a catalytic quantity of this compound (e.g., 5 mol%) at an elevated temperature of 110°C. nih.govresearchgate.net

This protocol has proven effective for a variety of benzhydrol derivatives, including those with mono- and di-chloro, mono-bromo, di-fluoro, mono-methoxy, and mono-methyl phenyl groups. researchgate.net The key advantages of this approach include high product yields (often between 85% and 92%), short reaction times (typically 8 to 15 minutes), low catalyst loading, and a straightforward workup procedure. nih.govresearchgate.net The model reaction, converting benzhydrol to bis(benzhydryl)ether, achieves an 86% isolated yield in just 15 minutes under these optimized conditions. nih.govresearchgate.net

Synthesis of Symmetrical Bis(benzhydryl)ethers Using Catalytic p-TsCl
Substrate (Benzhydrol Derivative)Time (min)Yield (%)
Benzhydrol1586
4,4'-Dichlorobenzhydrol892
4,4'-Dibromobenzhydrol1090
4,4'-Difluorobenzhydrol1088
4-Methoxybenzhydrol1285
4,4'-Dimethylbenzhydrol1287

Activation in Isoquinoline Synthesis

This compound functions as an essential activator in the synthesis of 1-aroxyisoquinolines. scientificlabs.co.uksigmaaldrich.com This transformation involves a silver-catalyzed reaction between a 2-alkynylbenzaldoxime and a phenol. scientificlabs.co.uksigmaaldrich.com The presence of this compound is crucial for the reaction to proceed successfully, facilitating the formation of the desired isoquinoline derivatives. scientificlabs.co.ukresearchgate.net

Applications of P Toluenesulfonyl Chloride in Specialized Chemical Fields

Medicinal Chemistry Research

In the field of medicinal chemistry, p-toluenesulfonyl chloride is a key reagent for the synthesis of complex molecules with potential therapeutic applications. biolmolchem.comekb.eg It serves as a crucial building block and activating agent in the creation of drug intermediates and bioactive compounds. emcochemicals.commanavchem.com

Synthesis of Drug Intermediates

This compound is widely employed in the synthesis of intermediates necessary for the production of various pharmaceuticals, including sulfa drugs. innospk.comgoogle.com The tosyl group can be introduced into a molecule and subsequently act as an excellent leaving group in nucleophilic substitution reactions, facilitating the construction of complex molecular frameworks. georganics.skmagritek.com This strategy is valuable in multi-step syntheses where the controlled modification of a molecule is required. For instance, it is used to convert alcohols into toluenesulfonate (B8598656) esters (tosylates), which can then be further transformed. innospk.com This reactivity is fundamental in creating precursors for a range of therapeutic agents. manavchem.com

Preparation of Sulfonamide-Containing Compounds

The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, frequently utilizes this compound. biolmolchem.comekb.eg The reaction of TsCl with primary or secondary amines yields the corresponding N-substituted sulfonamides. researchgate.net This reaction is a cornerstone for creating a diverse library of sulfonamide derivatives for drug discovery programs. nih.gov Sulfonamides are known for a wide spectrum of biological activities, and more than 30 drugs containing this functional group have been approved for clinical use. biolmolchem.comekb.eg The synthesis is often straightforward and efficient, making it a preferred method for incorporating the sulfonyl moiety into potential drug candidates. ekb.eg

Interactive Table: Examples of Sulfonamides Synthesized Using this compound

Reactant Amine Resulting Sulfonamide Derivative Reference
Levetiracetam (2S)-N-[(4-Methylphenyl) sulfonyl]-2-(2-oxopyrrolidin-1-yl) Butanamide nih.gov
Tryptophan N-[(4-Methylphenyl) sulfonyl] Tryptophan nih.gov
Celecoxib 4-Methyl-N-({4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfonyl) Benzenesulfonamide nih.gov

Peptide Synthesis and Carboxyl Activation of Amino Acids

This compound serves as a carboxyl-activating agent in peptide synthesis. georganics.sklookchem.comresearchgate.net It reacts with N-protected amino acids to form mixed p-toluenesulfonic-carboxylic anhydrides. lookchem.comresearchgate.net These activated intermediates can then react with the amino group of another amino acid or peptide to form a peptide bond. lookchem.com This method has been investigated as a means to facilitate the formation of peptide linkages, a fundamental process in the synthesis of peptides and proteins. acs.org However, research has also shown that this method can lead to racemization, particularly when coupling peptide fragments. lookchem.com For instance, the condensation of carbobenzoxyglycyl-L-phenylalanine with glycine (B1666218) ethyl ester using this compound resulted in a completely racemic product. lookchem.com

Polymer Chemistry Research

In polymer chemistry, this compound is instrumental in the modification and synthesis of functional polymers. The introduction of the tosyl group allows for further chemical transformations, enabling the creation of polymers with tailored properties and functionalities.

Polymer Functionalization via Tosylate End-Groups

End-group functionalization is a critical technique for modifying the properties of polymers. magritek.com this compound is used to convert terminal hydroxyl groups on polymer chains, such as those on poly(ε-caprolactone) (PCL) or polyethylene (B3416737) glycol (PEG), into tosylate esters (-OTs). magritek.comresearchgate.netbeilstein-journals.org These tosylate end-groups are excellent leaving groups, making them highly valuable for subsequent nucleophilic substitution reactions. beilstein-journals.orgresearchgate.net This allows for the attachment of various functional moieties to the polymer terminus, creating materials suitable for applications in fields like drug delivery and biomaterials. magritek.com The efficiency of the tosylation reaction can be influenced by the solvent; for example, with PCL-diol, tosylation occurs in dichloromethane (B109758), while chlorination is favored in polar aprotic solvents like dimethylformamide. researchgate.net

Interactive Table: Polymer End-Group Functionalization with this compound

Polymer Functionalization Reaction Resulting Polymer Reference
Poly(ε-caprolactone)-diol (PCL-diol) Reaction with TsCl in dichloromethane PCL with tosylate end-groups magritek.comresearchgate.net
Hydroxyl-terminated polyisobutylene (B167198) (PIB-OH) Sulfonylation with TsCl Polyisobutylene with tosylate end-groups (PIB-OTs) researchgate.net
Monomethoxy poly(ethylene glycol) (mPEG) Reaction with TsCl and NaOH via ball-milling Tosylated mPEG (mPEG-OTs) beilstein-journals.org

Synthesis of Tosylated Polymers (e.g., Tosyl Starch, Tosyl Cellulose)

This compound is used to synthesize tosylated polysaccharides, such as tosyl starch and tosyl cellulose (B213188). rsc.orgresearchgate.net These modified biopolymers are valuable intermediates because the tosyl group can be readily displaced by various nucleophiles, allowing for the introduction of new functional groups. researchgate.net The synthesis of cellulose tosylate is often carried out by reacting cellulose with TsCl in a solvent system like N,N-dimethylacetamide (DMAc)/LiCl. ncsu.eduuhb.edu.sa The degree of substitution (DS) of the tosyl groups can be controlled by adjusting reaction conditions such as the molar ratio of reactants and reaction time. uhb.edu.sa Similarly, tosyl starch can be synthesized using TsCl, with research exploring greener methods using eco-friendly solvents like NaOH-urea. rsc.orgdntb.gov.ua The reactivity of the hydroxyl groups in these polysaccharides varies, with cellulose often showing preferential tosylation at the C-6 position, while starch can show higher reactivity at the C-2 position. rsc.orgncsu.edu


Analytical and Characterization Methods for P Toluenesulfonyl Chloride and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of p-toluenesulfonyl chloride and its derivatives by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons usually appear as two doublets in the range of δ 7.42-7.83 ppm, while the methyl protons appear as a singlet around δ 2.42 ppm. orgsyn.orgdovepress.com For instance, in one analysis, the aromatic protons of a p-toluenesulfonyl derivative appeared as a doublet at δ 7.77 ppm and another at δ 7.31 ppm, with the methyl group singlet at δ 2.42 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For a derivative, 6A-O-p-toluenesulfonyl-β-cyclodextrin, the characteristic peaks for the tosyl group were observed at δ 21.3 (methyl carbon), 127.6, 129.9 (aromatic CH), 132.7 (aromatic C-S), and 144.9 (aromatic C-CH₃) ppm. orgsyn.org

Table 1: Representative NMR Data for this compound and its Derivatives

Compound/DerivativeNucleusChemical Shift (δ, ppm)MultiplicityReference
This compound derivative¹H7.77d
¹H7.31d
¹H2.42s
6A-O-p-toluenesulfonyl-β-cyclodextrin¹H7.75d orgsyn.org
¹H7.42d orgsyn.org
¹H2.42s orgsyn.org
¹³C21.3 (CH₃) orgsyn.org
¹³C127.6 (Ar-CH) orgsyn.org
¹³C129.9 (Ar-CH) orgsyn.org
¹³C132.7 (Ar-C-S) orgsyn.org
¹³C144.9 (Ar-C-CH₃) orgsyn.org

Note: 'd' denotes a doublet and 's' denotes a singlet.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the sulfonyl chloride group and the aromatic ring. Key vibrational bands include the S=O stretches, which are typically observed around 1370 cm⁻¹ and 1180 cm⁻¹. The presence of these strong absorption bands is a key indicator for the tosyl group. For example, in the quality control of this compound, its identity is confirmed if the FTIR spectrum conforms to that of a standard. thermofisher.com The technique is also useful in monitoring reactions, such as the tosylation of cellulose (B213188), where the degree of substitution can be correlated with the absorbance ratio of specific peaks. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Reference
S=O stretch~1370
S=O stretch~1180

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture, allowing for the purification and quantification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound and its derivatives. It is employed for purity assessment, reaction monitoring, and quantification. google.com For instance, the purity of synthesized p-toluenesulfonyl carbamide has been determined to be greater than or equal to 98% using HPLC. google.com

Reverse-phase (RP) HPLC methods are common for the analysis of this compound. sielc.comsielc.com A typical mobile phase consists of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is typically achieved on a C18 column. sielc.com HPLC is also used in the analysis of derivatives, such as in the determination of biogenic amines after derivatization with this compound. nih.govresearchgate.net Furthermore, p-toluenesulfonyl isocyanate is used as a derivatizing agent for HPLC analysis of various compounds. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for the analysis of volatile and thermally stable compounds like this compound. It can be used to assess the purity of TsCl. researchgate.net The mass spectrum of this compound shows characteristic fragment ions. The top three peaks in one database are at m/z 91, 155, and 65. nih.gov This fragmentation pattern can be used for the identification of this compound in a sample. gfschemicals.com However, there is a potential for degradation of TsCl during GC-MS analysis, which could lead to inaccurate impurity profiles. researchgate.net

Table 3: Key Mass-to-Charge Ratios (m/z) for this compound from GC-MS

Peak Rankm/zReference
Top Peak91 nih.gov
2nd Highest155 nih.gov
3rd Highest65 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for the quantification of trace amounts of substances. While direct analysis of this compound by LC-MS can be challenging due to potential degradation, the technique is extensively used for the analysis of its derivatives. researchgate.net

A significant application is the derivatization of analytes with this compound to enhance their detection by LC-MS/MS. For example, biogenic amines in food and beverages have been analyzed after derivatization with tosyl chloride. nih.govresearchgate.netscienceopen.com This approach improves the chromatographic behavior and ionization efficiency of the target molecules. Similarly, chiral derivatization with reagents like N-(p-toluenesulfonyl)-L-phenylalanyl chloride allows for the separation and quantification of enantiomers by LC-MS/MS. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis is a powerful analytical tool for determining the purity of compounds by providing the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). rsc.org This destructive technique involves the complete combustion of a sample, after which the resulting gases are quantified to determine the elemental composition. eurofins.in The experimental results are then compared against the theoretically calculated values based on the compound's molecular formula. researchgate.net

For this compound (C₇H₇ClO₂S), the theoretical elemental composition serves as a benchmark for purity. wikipedia.orgvwr.com A close correlation between the experimental and theoretical values, typically within a ±0.4% deviation, is considered evidence of high purity. rsc.org

This method is also crucial for confirming the successful synthesis of tosylated derivatives. For instance, in the preparation of multi-tosylate compounds from multifunctional alcohols, elemental analysis is used alongside spectroscopic methods to verify that the desired degree of tosylation has been achieved. beilstein-journals.org Similarly, studies involving the tosylation of complex biomolecules like cellulose and lignin (B12514952) rely on elemental analysis, specifically the sulfur content, to calculate the degree of substitution (DS) and confirm the successful functionalization of hydroxyl groups. rsc.orgmdpi.comacs.org In the synthesis of N-tosyl halodihydroconduramines, elemental analysis is a key step in the characterization of the final products. arkat-usa.org

Table 1: Theoretical Elemental Composition of this compound (C₇H₇ClO₂S)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
Carbon (C)12.011784.07744.10%
Hydrogen (H)1.00877.0563.70%
Chlorine (Cl)35.453135.45318.60%
Oxygen (O)15.999231.99816.78%
Sulfur (S)32.065132.06516.82%
Total190.65100.00%

Purity Assessment Methods

Beyond elemental analysis, several other methods are routinely used to assess the purity of TsCl and its derivatives.

Melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will exhibit a sharp and defined melting point range, typically spanning 1-2°C. nih.govsigmaaldrich.com The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. researchgate.net

For this compound, the reported melting point for a pure sample is typically in the range of 65–71°C. wikipedia.orgnih.govsigmaaldrich.comottokemi.com Commercial suppliers often specify a range, such as 67–70°C or 67–71°C, for their products. vwr.comthermofisher.intcichemicals.com A measured melting point that is significantly lower or broader than this range suggests the presence of impurities, such as p-toluenesulfonic acid, which can form via hydrolysis. researchgate.net Therefore, melting point determination is a quick and effective preliminary test for the purity of TsCl before its use in a reaction. researchgate.net

Table 2: Reported Melting Points for this compound
Reported Melting Point (°C)Purity/GradeSource
65 to 69Standard wikipedia.orgottokemi.com
67 to 7098% vwr.com
67.0 to 69.099+% thermofisher.in
68≥99.0% avantorsciences.com
69-71Standard nih.gov
65-69≥99% sigmaaldrich.com

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of a reaction, identifying compounds in a mixture, and assessing purity. orgsyn.org It operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). arkat-usa.orgrsc.org

For this compound and its less polar derivatives, a common stationary phase is silica gel. The mobile phase is chosen based on the polarity of the compounds to be separated. rochester.edu A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is frequently used. tcichemicals.comrsc.org The ratio of these solvents is adjusted to achieve optimal separation.

The position of a compound on the developed TLC plate is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is characteristic of a compound in a specific solvent system. For example, in a 1:1 mixture of ethyl acetate and hexane, a tosylate derivative was reported to have an Rƒ of 0.55. tcichemicals.comtcichemicals.com Unreacted this compound itself has a high Rƒ value (e.g., 0.7 in 30% ethyl acetate-hexane), indicating it is relatively non-polar and moves quickly up the plate. rsc.org Visualization of the spots is typically achieved using UV light (at 254 nm), as the aromatic ring in the tosyl group absorbs UV radiation. orgsyn.orgrsc.org

Table 3: Example TLC Systems for this compound and Derivatives
Compound TypeStationary PhaseMobile Phase (Eluent)Reported Rƒ ValueSource
Tosylate DerivativeSilica GelEthyl Acetate : Hexane (1:1)0.55 tcichemicals.comtcichemicals.com
This compoundSilica GelEthyl Acetate : Hexane (30:70)0.7 rsc.org
Mono-tosylate productSilica GelEthyl Acetate : Hexane (1:1)0.6 orgsyn.org
Cholesteryl tosylate derivativeSilica GelPetroleum Ether : Ethyl Acetate (7.5:2.5)Not specified chsjournal.org

Theoretical and Computational Studies of P Toluenesulfonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure, geometry, and properties of molecules like p-Toluenesulfonyl chloride. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for a wide range of chemical investigations. jsaer.comkoreascience.kr Various functionals, such as B3LYP and M06-2X, are employed in conjunction with different basis sets (e.g., 6-311+G(d,p), LanL2DZ) to model the molecule in the gas phase or in solution. researchgate.netnih.gov These calculations have been used to optimize the molecular geometry, predict vibrational frequencies, and analyze various electronic properties. researchgate.netnih.gov

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. jsaer.com The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. jsaer.comresearchgate.net For molecules related to this compound, HOMO-LUMO analysis has been used to understand delocalization and electron transport, which can be correlated with their bioactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. jsaer.comwolfram.com The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.combiomedres.us In derivatives of this compound, MEP maps have shown that negative potentials are typically located over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. jsaer.combiomedres.us

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, corresponding to the classic Lewis structure representation. uni-muenchen.de This method transforms the complex wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de NBO analysis is used to investigate hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. researchgate.netresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the delocalization corrections to the idealized Lewis structure. uni-muenchen.de

Energetic and Geometrical Parameter Correlations with Experimental Data

A key validation of computational methods is the comparison of calculated molecular properties with experimental data. DFT calculations have been shown to reproduce experimental geometric parameters, such as bond lengths and angles obtained from X-ray diffraction (XRD), with good agreement. researchgate.netnih.gov However, discrepancies can arise because theoretical calculations are often performed on isolated molecules in the gas phase, whereas experimental data is typically from the solid state where intermolecular interactions are present. nih.gov

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a p-Toluenesulfonamide Derivative

ParameterExperimental (XRD)Calculated (DFT)
C7-N1 Bond Length (Å)1.33---
C(sp²)-N(sp²) Single Bond Length (Å)1.470---
C(8)–S(1)–N(2)–C(2) Torsion Angle (°)-53.07(11)---
C(1)–N(2)–S(1)–C(8) Torsion Angle (°)64.18(13)---
Data derived from studies on related sulfonamide structures. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling, particularly with DFT, is instrumental in elucidating reaction mechanisms. masterorganicchemistry.comugent.be For reactions involving this compound, such as the conversion of alcohols to tosylates, computational studies can map out the potential energy surface, identify transition states, and calculate activation barriers. masterorganicchemistry.comyoutube.com This provides a detailed, step-by-step understanding of how the reaction proceeds. For instance, in the reaction of an alcohol with TsCl, the oxygen of the alcohol attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. youtube.com Computational models can confirm that this proceeds via an SN2-type mechanism at the sulfur center. allresearchjournal.com

Kinetic and Thermodynamic Modeling of p-TsCl Reactions

Kinetic and thermodynamic modeling provides quantitative data on the rates and energetics of reactions involving this compound. These studies are essential for understanding reaction feasibility, optimizing reaction conditions, and elucidating mechanisms.

Kinetic studies on the reactions of this compound, for example with α-hydroxy acids, have been conducted to determine reaction orders and rate constants. allresearchjournal.com Such studies have shown that these reactions often follow second-order kinetics, being first order with respect to each reactant. allresearchjournal.com Thermodynamic parameters like enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of activation can be evaluated from the temperature dependence of the rate constants. allresearchjournal.comresearchgate.net A negative entropy of activation is often observed for bimolecular reactions involving TsCl, which is consistent with an ordered transition state. allresearchjournal.com Isoconversional kinetic analysis of polymerization reactions involving tosylate derivatives has revealed that the activation energy can vary depending on the reaction phase (liquid vs. solid state), indicating different rate-limiting steps. mdpi.com

Studies on Intermolecular Interactions

Theoretical and computational chemistry offers powerful tools for investigating the complex network of non-covalent interactions that govern the structure and properties of molecular solids. In the context of this compound and its derivatives, methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Natural Bond Orbital (NBO) analysis have been instrumental in elucidating the nature and strength of intermolecular forces. acs.orgsemanticscholar.orgulisboa.pt These studies provide critical insights into how molecules assemble in the crystalline state, stabilized by a variety of interactions including hydrogen bonds and π-π stacking. acs.orgresearchgate.net

Research on sulfonamides derived from this compound consistently reveals the dominant role of hydrogen bonding in their crystal packing. mdpi.com For instance, in the crystal structures of ortho-(4-tolylsulfonamido)benzamides, single-crystal X-ray diffraction (XRD) analysis confirmed the presence of intermolecular hydrogen bonds of the N–H···O=S type, which link molecules together. nih.gov Computational studies complement these experimental findings. DFT calculations have been used to analyze the geometric parameters of these interactions, showing good agreement with XRD data. mdpi.com

In a study of two polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, synthesized from this compound, both XRD and DFT analyses were employed to explore the supramolecular assembly. acs.orgsemanticscholar.org The triclinic polymorph (MSBT) features dimers linked by N–H···O hydrogen bonds, forming distinct R2^2^(8) graph set motifs. acs.org In contrast, the monoclinic form (MSBM) organizes into an infinite chain through C–H···O bonding. acs.org

Beyond conventional hydrogen bonds, π-π stacking interactions are also crucial in stabilizing the crystal structures of this compound derivatives. These interactions occur between the phenyl rings of adjacent molecules. acs.org In the aforementioned polymorphs, offset π-π stacking interactions contribute to the stability of the crystal packing. acs.orgsemanticscholar.org The strength of these interactions was found to differ between the two forms, with the monoclinic structure exhibiting stronger stacking. acs.org Similarly, in N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers formed by N–H⋯O hydrogen bonds are further linked into ribbons by offset π–π interactions. researchgate.netiucr.org

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular contacts. For derivatives of N-(p-Toluenesulfonyl)amino acids, this analysis has shown that O···H and H···H contacts account for approximately 80% of the Hirshfeld surface areas, highlighting the prevalence of these interactions. researchgate.net This method allows for the decomposition of the crystal packing into specific contributions from different types of intermolecular contacts. acs.orgsemanticscholar.org

Natural Bond Orbital (NBO) analysis provides further detail on the electronic origins of these interactions. nih.gov For 2-((4-methylphenyl)sulfonamido)benzamides, NBO calculations elucidated the delocalization of electron density within the sulfonamide framework, quantifying the stabilization energy associated with interactions between lone pair orbitals and antibonding orbitals. mdpi.com

The following tables summarize key data from computational and crystallographic studies on intermolecular interactions in various derivatives of this compound.

Table 1: Hydrogen Bond Parameters in this compound Derivatives

This table presents the bond lengths and angles for significant inter- and intramolecular hydrogen bonds identified in the crystal structures of selected compounds derived from this compound.

CompoundInteraction TypeDonor-H···AcceptorBond Length (Å)Bond Angle (°)Reference
2-((4-Methylphenyl)sulfonamido)benzamide (2a)IntramolecularN(2)–H(2)···O(1)1.865(18)141(2) nih.gov
5-Chloro-2-((4-methylphenyl)sulfonamido)benzamide (2b)IntramolecularN(2)–H(2)···O(1)1.95(2)142(2) nih.gov
5-Bromo-2-((4-methylphenyl)sulfonamido)benzamide (2c)IntramolecularN(2)–H(2)···O(1)2.09(2)138(2) nih.gov
[1-(Toluene-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanolIntermolecularO18–H18···O82.871(4)151 researchgate.net
[1-(Toluene-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanolIntermolecularC14–H14···O83.214(4)133 researchgate.net
N-allyl-4-methylbenzenesulfonamideIntermolecularN–H···O-- iucr.org

Data sourced from single-crystal X-ray diffraction studies.

Table 2: π-π Stacking Interaction Parameters in this compound Derivatives

This table details the geometric parameters characterizing the offset π-π stacking interactions between phenyl rings in the crystal structures of compounds derived from this compound.

CompoundInteracting RingsIntercentroid Distance (Å)Ring Offset / Slippage (Å)Plane-to-Plane Distance (Å)Reference
Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (MSBT - Triclinic)Phenyl Rings4.172.126- acs.org
Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (MSBM - Monoclinic)Phenyl Rings3.841.373- acs.org
N-allyl-4-methylbenzenesulfonamidep-tolyl rings3.8340 (17)1.3203.600 iucr.org

Parameters describe the geometry of face-to-face aromatic ring stacking.

Green Chemistry Aspects in the Utilization of P Toluenesulfonyl Chloride

Development of More Sustainable Reaction Conditions

A significant focus in the green utilization of p-Toluenesulfonyl chloride has been the move away from harsh traditional methods, which often require toxic solvents and high temperatures. semanticscholar.org Modern approaches emphasize milder, cleaner, and more energy-efficient conditions.

One successful strategy involves the use of alternative energy sources. For instance, microwave irradiation has been employed for the chemoselective sulfonylation of various amines under solvent- and catalyst-free conditions, leading to excellent yields in short reaction times. researchgate.net Similarly, ultrasound irradiation at room temperature, facilitated by a natural Natrolite nanozeolite catalyst, has proven effective for the N-sulfonylation of amines. researchgate.net These methods not only accelerate reaction rates but also reduce energy consumption compared to conventional heating.

Another approach is the development of reactions in environmentally friendly solvents, such as water. A method for the dehydration of N-formamides to isocyanides uses this compound in water under micellar conditions at room temperature. rsc.org This process replaces hazardous reagents like phosphorus oxychloride and solvents like dichloromethane (B109758) with more sustainable alternatives. rsc.org The use of p-toluenesulfonic acid, a related compound, as a catalyst with methanol (B129727) as a methylating agent, also represents a greener route, with water and ammonia (B1221849) being the only byproducts. nih.govacs.org

The table below showcases a comparison between traditional and greener conditions for the synthesis of isocyanides from N-formamides.

Table 1: Comparison of Reaction Conditions for Isocyanide Synthesis

Feature Traditional Method (Ugi Protocol) Green Method with p-TsCl
Dehydrating Agent Phosphorus oxychloride (POCl₃) This compound (p-TsCl)
Solvent Dichloromethane (CH₂Cl₂) Water (using micellar conditions)
Base Triethylamine (excess) Sodium hydrogen carbonate
Temperature Often requires cooling below 0°C Room temperature

| Environmental Impact | Uses toxic and volatile reagents/solvents | Employs safer and more sustainable components |

Data sourced from references rsc.orgrsc.org.

Minimization of Hazardous By-products and Waste

A key goal of green chemistry is to prevent waste generation at the source. researchgate.net The environmental impact of a chemical process can be quantified using metrics like the E-factor, which is the ratio of the mass of waste to the mass of the desired product. nih.gov Lower E-factors signify less waste and a greener process. nih.gov

The synthesis of aliphatic isocyanides offers a clear example of how using this compound can lead to significant waste reduction. When compared with other dehydrating agents like phosphoryl trichloride (B1173362) (POCl₃), the p-TsCl-based method demonstrates a considerably lower E-factor. rsc.org This is attributed to a simplified reaction and work-up protocol, which avoids the formation of large quantities of phosphatic waste and ammonium (B1175870) salts associated with POCl₃ and excess amine bases. rsc.orgrsc.org

Industrial production of this compound itself is also a target for green innovation. The use of microchannel reactors for the continuous synthesis of p-TsCl from toluene (B28343) and chlorosulfonic acid can reduce the output of waste acid by 60% compared to traditional batch processes. This method also allows for the valorization of the hydrogen chloride byproduct by absorbing it into water to produce hydrochloric acid, preventing its release into the atmosphere.

Table 2: Environmental Factor (E-Factor) Comparison for Isocyanide Synthesis

Dehydrating Reagent Typical Yield E-Factor
This compound (p-TsCl) Up to 98% 6.45
Phosphoryl trichloride (POCl₃) ~85% 19.33

This table illustrates that the p-TsCl method is the most efficient and generates the least waste. Data sourced from reference rsc.org.

Solvent-Free Reaction Systems

Eliminating organic solvents, which are often volatile, toxic, and difficult to dispose of, is a cornerstone of green chemistry. ijrap.net this compound has been successfully used in numerous solvent-free reaction systems, which offer advantages such as operational simplicity, reduced pollution, shorter reaction times, and often higher yields. researchgate.netnih.gov

Solvent-free tosylation of alcohols and phenols has been achieved using heteropolyacids as efficient catalysts. researchgate.net Another method involves grinding p-TsCl with an alcohol and a solid base like potassium carbonate, representing a simple and efficient solid-state tosylation process. researchgate.net The synthesis of symmetrical bis(benzhydryl)ethers has also been accomplished by using a catalytic amount of p-TsCl under solvent-free conditions at 110°C, resulting in high yields within minutes. nih.govresearchgate.net

Furthermore, p-TsCl can act as a catalyst itself in solvent-free systems. It has been shown to effectively catalyze the acetylation and formylation of various alcohols and phenols at room temperature, using acetic anhydride (B1165640) or formic acid, respectively. semnan.ac.ir The sulfonylation of amines and alcohols can also proceed efficiently under solvent-free conditions, sometimes without the need for any catalyst, particularly with reactive amines like aniline. semanticscholar.org

Table 3: Examples of Solvent-Free Reactions Utilizing this compound

Reaction Type Substrates Catalyst/Conditions Yield Reference
Tosylation of Alcohols Primary & Secondary Alcohols Heteropolyacids, no solvent Excellent researchgate.net
Synthesis of Bis(benzhydryl)ethers Benzhydrols Catalytic p-TsCl (5 mol%), 110°C 86% nih.govresearchgate.net
Acetylation of Alcohols Alcohols, Phenols Catalytic p-TsCl, Acetic Anhydride Good to Excellent semnan.ac.ir
Sulfonylation of Amines Aniline No catalyst, room temperature Moderate semanticscholar.org

| Sulfonylation of Alcohols | Various Alcohols | Zinc Oxide (1 mol%), room temp. | Good to Excellent | semanticscholar.org |

Catalyst Reusability and Efficiency

The use of reusable catalysts is a core principle of green chemistry, as it minimizes waste and reduces costs. researchgate.net In reactions involving this compound, several efficient and reusable catalytic systems have been developed.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. rsc.org Examples include:

CsF–Celite: Found to be an efficient and reusable catalyst for the sulfonylation of heteroatoms under solvent-free conditions. researchgate.net

Natural Natrolite Nanozeolite: Used as a stable and reusable catalyst for the N-sulfonylation of amines under ultrasound irradiation. researchgate.net

Sodium tetrachloroferrate (NaFeCl₄): This has been shown to be an efficient and recyclable Friedel-Crafts catalyst for sulfonylation reactions. It retains high activity even after aqueous workup. google.com

Polysiloxane-linked m-carbaboranylmercury (SiCB-Hg): This novel polymer-supported catalyst has been used for mercury salt-induced reactions. It can be recovered quantitatively by filtration and reused multiple times without significant leaching of the metal into the product. rsc.org

The reusability of the SiCB-Hg catalyst was demonstrated in the synthesis of an indole (B1671886) derivative. The catalyst was used for 20 consecutive runs with quantitative yields, and its activity could be restored by desiccation after the water byproduct began to cover its surface. rsc.org

Table 4: Reusability of Polysiloxane-linked m-carbaboranylmercury (SiCB-Hg) Catalyst

Run Reaction Time (h) Yield (%)
1-20 12-48 >99

| 21 | 12 | >99 |

The gradual increase in reaction time up to run 20 was due to the water byproduct covering the catalyst surface. A desiccation step before run 21 restored the initial high activity. Data sourced from reference rsc.org.

Q & A

(Basic) What safety precautions are critical when handling p-toluenesulfonyl chloride in laboratory settings?

This compound is moisture-sensitive and decomposes upon contact with water, releasing toxic gases (e.g., HCl, SOₓ). Key precautions include:

  • Engineering controls : Use fume hoods or closed systems to prevent inhalation of vapors or dust .
  • Personal protective equipment (PPE) : Impervious gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .
  • Storage : Store in airtight containers under dry, cool conditions (≤25°C). Avoid prolonged storage due to degradation risks .
  • Spill management : Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

(Advanced) How can TsCl be optimized as a sulfonylation agent to minimize side reactions in nucleophilic substitutions?

TsCl is widely used to convert alcohols to tosylates, but competing hydrolysis or over-sulfonylation can occur. Methodological strategies include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and maintain temperatures below 0°C to suppress hydrolysis .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time .
  • Stoichiometry : Limit TsCl to 1.2–1.5 equivalents relative to the substrate to avoid excess reagent, which can lead to by-products .
  • Workup : Quench excess TsCl with ice-cold sodium bicarbonate and purify via recrystallization (e.g., using toluene/hexane) .

(Basic) What analytical techniques are recommended for assessing TsCl purity and degradation in stored samples?

  • GC/MS or HPLC : Monitor for impurities like o-toluenesulfonyl chloride (≤0.2%) and free sulfonic acids (≤0.3%) .
  • Karl Fischer titration : Detect moisture content (>0.1% indicates degradation) .
  • DSC/TGA : Assess thermal stability; TsCl decomposes above 128°C, releasing HCl .

(Advanced) How does TsCl influence the curing kinetics of phenol-formaldehyde resins, and how is this quantified?

In resin curing, TsCl acts as a catalyst by lowering the activation energy of crosslinking. Experimental approaches include:

  • Differential Scanning Calorimetry (DSC) : Measure exothermic peaks to determine curing onset temperature and enthalpy. TsCl reduces curing time by 30–40% at 5 wt% loading .
  • Kinetic modeling : Apply the Ozawa or Kissinger method to calculate apparent activation energy (Eₐ). Studies show Eₐ decreases from ~90 kJ/mol to 60 kJ/mol with TsCl addition .
  • In situ FTIR : Track the disappearance of hydroxyl groups (3,400 cm⁻¹) to validate reaction progress .

(Advanced) What are the challenges in synthesizing TsCl derivatives for pharmaceutical intermediates, and how are they addressed?

  • Regioselectivity : Chlorosulfonation of toluene produces o- and p-isomers. Purification involves fractional crystallization from chlorinated solvents to isolate p-TsCl (≥99% purity) .
  • By-product mitigation : Use SO₂Cl₂ in stoichiometric excess (1.5:1) under controlled stirring to minimize polysulfonation .
  • Scale-up : Optimize batch reactors with reflux condensers and inert gas (N₂) purging to prevent HCl buildup .

(Basic) How does TsCl interact with common laboratory solvents, and what compatibility issues arise?

  • Compatible solvents : Dichloromethane, chloroform, and DMF (dissolves TsCl without reaction) .
  • Reactive solvents : Avoid water, alcohols, and amines—TsCl reacts exothermically, forming sulfonic acids or sulfonamides .
  • Incompatible materials : Oxidizers (e.g., HNO₃) and strong bases (e.g., NaOH) cause violent decomposition .

(Advanced) What spectroscopic signatures distinguish TsCl from its decomposition products?

  • FTIR : TsCl shows S=O stretches at 1,370 cm⁻¹ and 1,180 cm⁻¹. Degradation products (e.g., p-toluenesulfonic acid) exhibit broad O-H stretches (~3,400 cm⁻¹) .
  • ¹H NMR : TsCl’s aromatic protons appear as a singlet (δ 7.8–7.9 ppm). Hydrolysis products show downfield shifts due to sulfonate formation .

(Basic) What industrial standards govern TsCl quality for research applications?

  • Purity criteria : ≥99% by GC, ≤0.1% moisture (HG/T 5394-2018) .
  • Packaging : Fiber drums with desiccants to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.